

Fibroblast growth factor receptor signaling pathway pemigatinib

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Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

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Molecular Profile and Approved Indication

The table below summarizes the core characteristics of **pemigatinib**.

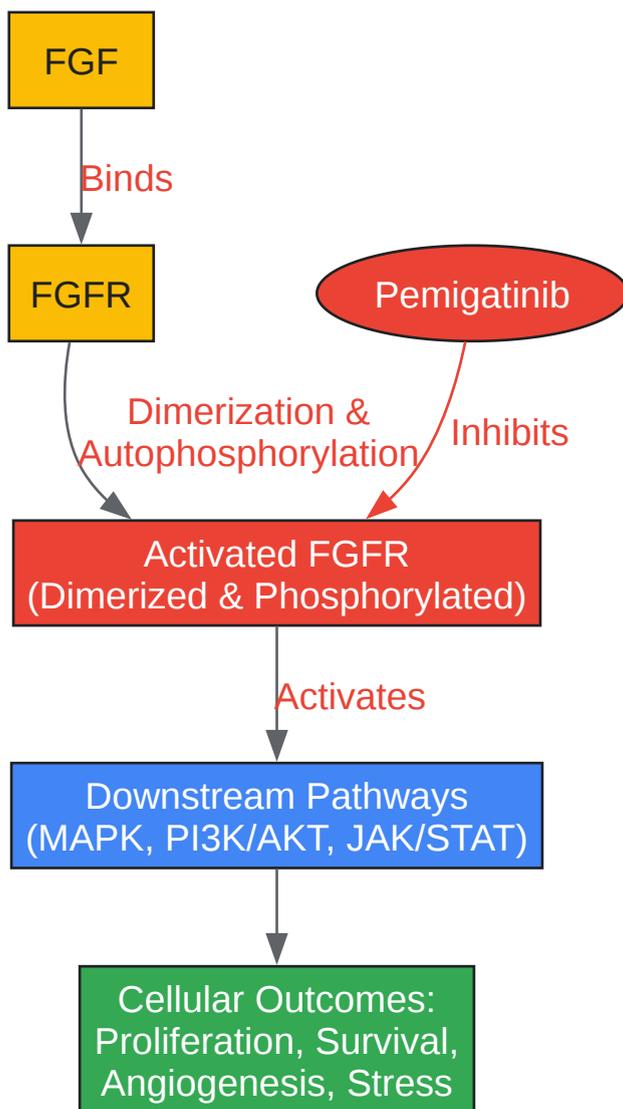
Property	Description
Drug Name	Pemigatinib (INCB054828; brand name: Pemazyre)
Primary Target	Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2] [3]
Mechanism of Action	Selective, competitive ATP-binding inhibitor that blocks FGFR autophosphorylation and downstream signaling (e.g., MAPK, PI3K/AKT, JAK/STAT pathways) [2] [3] [4]
Key Biochemical Potency (IC ₅₀)	FGFR1: ~0.4 nM; FGFR2: ~0.5 nM; FGFR3: ~1.0 nM; FGFR4: ~30 nM (demonstrating high selectivity for FGFR1-3) [1]
Primary Approved Indication	Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with <i>FGFR2</i> fusions or rearrangements [2] [5]

Mechanisms of Action and Emerging Applications

Pemigatinib exerts its effects by targeting the FGFR signaling pathway, and research is uncovering broader applications, particularly in overcoming drug resistance.

Signaling Pathway and Cellular Effects

The diagram below illustrates the FGFR signaling pathway and the molecular consequences of its inhibition by **pemigatinib**.



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Pemigatinib inhibits FGFR activation, blocking key cancer-promoting signaling pathways. [2] [3] [4]

Treatment with **pemigatinib** induces several biological effects across different cancer cell lines, including:

- **Cell Cycle Arrest:** Induction of G1 phase arrest [3].
- **Cellular Stress:** Increased production of reactive oxygen species (ROS) and induction of cellular senescence [3].
- **Apoptosis:** Promotion of programmed cell death [3].
- **MicroRNA Modulation:** Upregulation of tumor suppressor microRNAs (e.g., miR-133b, miR-139, miR-186, miR-195) and subsequent downregulation of their oncogenic protein targets (e.g., c-Myc, c-MET, CDK6, EGFR) [3].

Emerging Therapeutic Strategies

Preclinical studies highlight **pemigatinib**'s potential in combination therapies to overcome resistance:

- **Sensitizing Glioblastoma to Standard Therapies:** In glioblastoma stem cells (GSCs), FGFR1 signaling is a key mediator of radioresistance [1] [6]. **Pemigatinib** inhibits FGFR1 signaling, promotes its degradation, and downregulates resistance-associated genes like **S100A4** and **FOXM1** [1]. This significantly enhances GSCs' sensitivity to radiation therapy *in vitro* and shows promising trends for prolonged survival in mouse models [1]. Recent research also demonstrates that **pemigatinib** can sensitize GSCs to Tumor Treating Fields (TTFields) [6].
- **Overcoming KRAS G12C Inhibitor Resistance:** In non-small cell lung cancer (NSCLC) with a mesenchymal-like phenotype and high **FGFR1** expression, FGFR signaling acts as a feedback mechanism that confers inherent resistance to KRAS G12C inhibitors (e.g., sotorasib, adagrasib) [7] [8]. The combination of **pemigatinib** and a KRAS G12C inhibitor shows **high Bliss synergy**, effectively overcoming this resistance in both *in vitro* and *in vivo* models [7] [8]. Knockdown experiments confirmed that **FGFR1**, but not FGFR2-4, is responsible for this synergistic effect [7].

Quantitative Efficacy and Safety Profile

Clinical Efficacy in Cholangiocarcinoma

A 2025 systematic review of five studies (459 patients) consolidated the efficacy of **pemigatinib** in its approved population [2]:

Efficacy Measure	Result
Objective Response Rate (ORR)	43.2%
Complete Response (CR)	3.0%
Partial Response (PR)	40.2%
Stable Disease (SD)	36.9%
Disease Control Rate (DCR = CR+PR+SD)	80.1%
Progressive Disease (PD)	14.9%
Median Progression-Free Survival (PFS)	6.3 - 8.7 months (varies by study cohort)

Safety and Adverse Events

The table below summarizes the most common adverse events (AEs) associated with **pemigatinib** from the systematic review and a 2025 real-world pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) [2] [9].

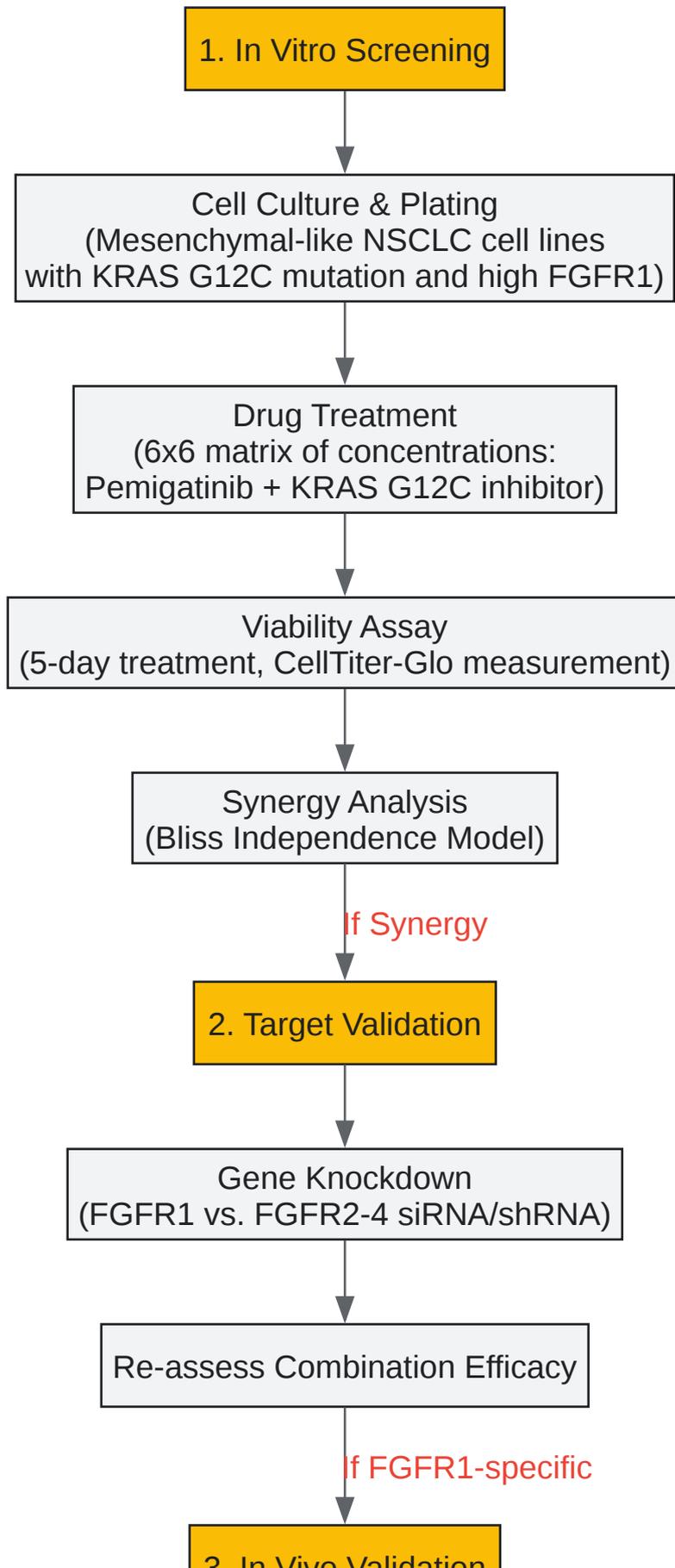
Adverse Event	Frequency (Clinical Data)	Frequency (Real-World FAERS Data)
Hyperphosphatemia	48.0%	Most frequent in "Metabolism and nutrition disorders"
Fatigue	33.0%	Frequently reported ("General disorders")
Alopecia	32.7%	Information missing
Diarrhea	28.6%	Frequently reported ("Gastrointestinal disorders")
Dry Eye	20.1%	Frequently reported ("Skin and subcutaneous tissue disorders")

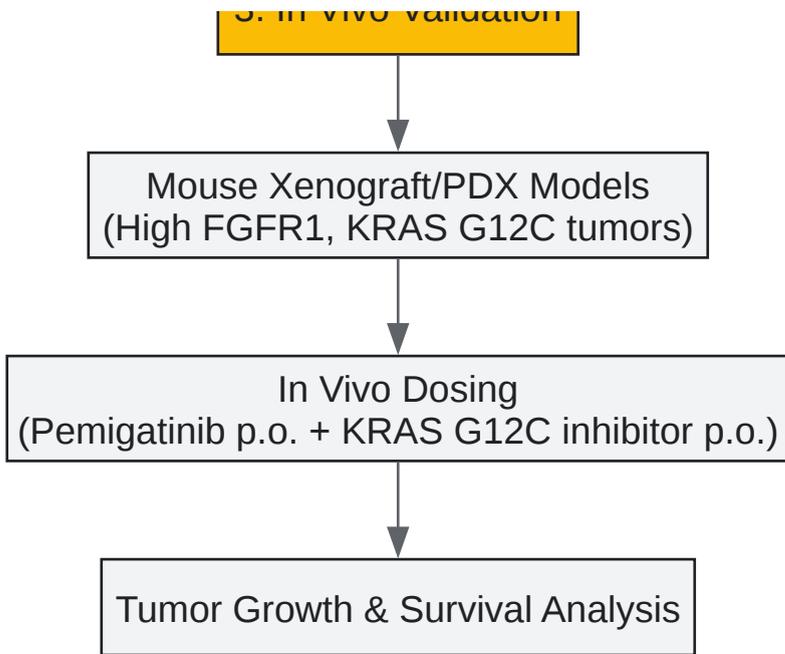
Adverse Event	Frequency (Clinical Data)	Frequency (Real-World FAERS Data)
Other Ocular Toxicity	Keratitis, retinal detachment, blurred vision	Information missing

The real-world study also identified novel AEs not initially highlighted in clinical trials, such as **reduced fluid intake**, and noted a median time-to-onset of AEs of 29 days for **pemigatinib** [9].

Experimental Workflow for Combination Therapy Research

For researchers investigating **pemigatinib** in combination with other therapies, the following workflow outlines a standard preclinical methodology. This is adapted from studies on its combination with KRAS G12C inhibitors in NSCLC [7] [8].





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Standard workflow for evaluating **pemigatinib** in drug combinations, from screening to in vivo validation. [7] [8]

Key Protocols

- **Synergy Assessment:** The **Bliss Independence model** is used to calculate a synergy score. A score > 0 indicates synergy, meaning the combination is more effective than the expected additive effect of each drug alone [7] [8].
- **In Vivo Models:** Patient-derived xenograft (PDX) or human lung cancer xenograft models with a mesenchymal phenotype, high FGFR1 expression, and KRAS G12C mutation are used. **Pemigatinib** is typically administered orally once daily [7] [8].

Research Perspectives and Challenges

- **Mechanism of Resistance:** Despite initial efficacy, acquired resistance to **pemigatinib** can develop, often through **secondary mutations in the FGFR2 kinase domain** in cholangiocarcinoma [2] [5].
- **Future Directions:** Research is exploring next-generation inhibitors and new combinations. Using irreversible FGFR inhibitors or combining **pemigatinib** with agents that target bypass resistance pathways (e.g., EGFR inhibitors) are promising strategies [5].

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